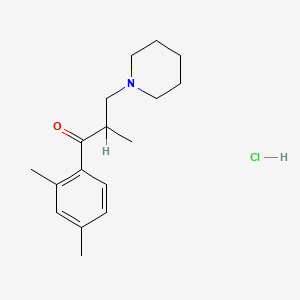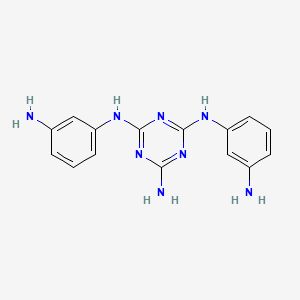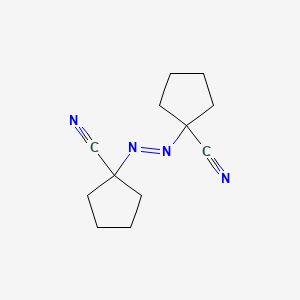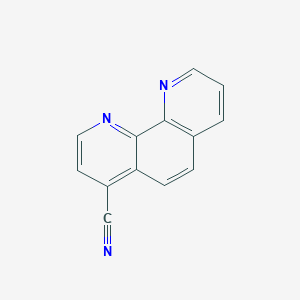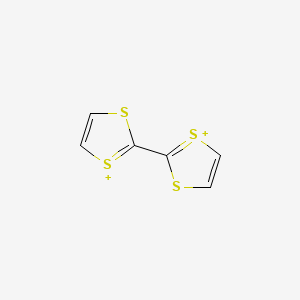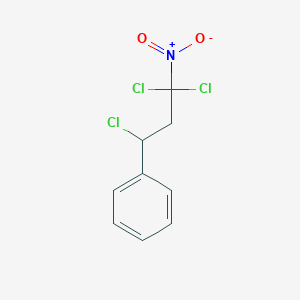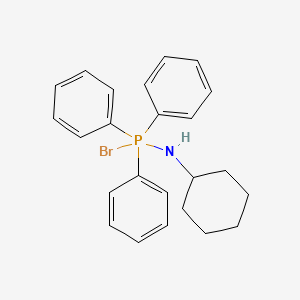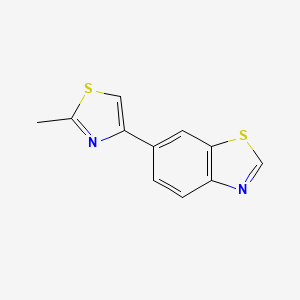
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole is a heterocyclic compound that features both thiazole and benzothiazole rings. These structures are known for their aromaticity and the presence of nitrogen and sulfur atoms, which contribute to their unique chemical properties. Compounds containing thiazole and benzothiazole moieties have garnered significant interest due to their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas under acidic conditions . The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis can also be utilized to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and heteroatoms allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: A bicyclic compound consisting of a benzene ring fused to a thiazole ring.
2-Methylthiazole: A thiazole derivative with a methyl group at the 2-position
Uniqueness
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole is unique due to the combination of thiazole and benzothiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
29942-06-1 |
|---|---|
Fórmula molecular |
C11H8N2S2 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
6-(2-methyl-1,3-thiazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S2/c1-7-13-10(5-14-7)8-2-3-9-11(4-8)15-6-12-9/h2-6H,1H3 |
Clave InChI |
RJAOZBNKFWIAOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2=CC3=C(C=C2)N=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


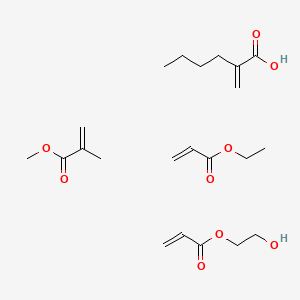
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)

